molecular formula C16H10Br2N6O2 B1655195 3,6-Dibromo-4-[(E)-(5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazinylidene)methyl]benzene-1,2-diol CAS No. 330820-14-9

3,6-Dibromo-4-[(E)-(5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazinylidene)methyl]benzene-1,2-diol

Cat. No.: B1655195
CAS No.: 330820-14-9
M. Wt: 478.1
InChI Key: GHCYCIQMDHDLPU-KPSZGOFPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-Dibromo-4-[(E)-(5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazinylidene)methyl]benzene-1,2-diol is a useful research compound. Its molecular formula is C16H10Br2N6O2 and its molecular weight is 478.1. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 727446. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

330820-14-9

Molecular Formula

C16H10Br2N6O2

Molecular Weight

478.1

IUPAC Name

3,6-dibromo-4-[(E)-(5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazinylidene)methyl]benzene-1,2-diol

InChI

InChI=1S/C16H10Br2N6O2/c17-9-5-7(11(18)14(26)13(9)25)6-19-23-16-21-15-12(22-24-16)8-3-1-2-4-10(8)20-15/h1-6,25-26H,(H2,20,21,23,24)/b19-6+

InChI Key

GHCYCIQMDHDLPU-KPSZGOFPSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)N/N=C/C4=CC(=C(C(=C4Br)O)O)Br

SMILES

C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)NN=CC4=CC(=C(C(=C4Br)O)O)Br

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)NN=CC4=CC(=C(C(=C4Br)O)O)Br

330820-14-9

Origin of Product

United States

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